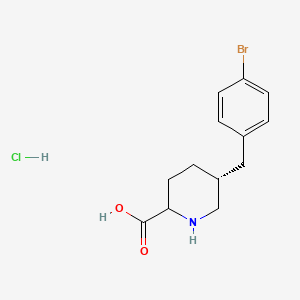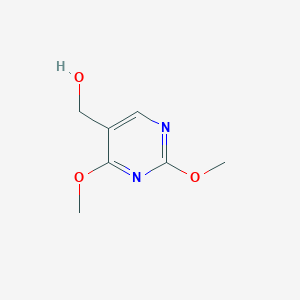
(2,4-Dimethoxypyrimidin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethoxypyrimidin-5-yl)methanol is a chemical compound with the molecular formula C7H10N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methoxy groups attached to the pyrimidine ring at positions 2 and 4, and a methanol group at position 5. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxypyrimidin-5-yl)methanol typically involves the reaction of 2,4-dimethoxypyrimidine with formaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as methanol or ethanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2,4-dimethoxypyrimidine and formaldehyde.
Reaction Conditions: The reaction is carried out in a solvent like methanol or ethanol, with a base such as sodium hydroxide or potassium carbonate.
Catalyst: A catalyst such as p-toluenesulfonic acid may be used to enhance the reaction rate.
Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dimethoxypyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: The major products include 2,4-dimethoxypyrimidine-5-carboxylic acid and 2,4-dimethoxypyrimidine-5-aldehyde.
Reduction: The major products include 2,4-dimethoxypyrimidine-5-ylmethanol and its amine derivatives.
Substitution: The major products include halogenated derivatives such as 2,4-dichloropyrimidine-5-ylmethanol.
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethoxypyrimidin-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of (2,4-Dimethoxypyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA synthesis, leading to potential applications in cancer therapy. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxypyrimidine: Similar in structure but lacks the methanol group.
2,4-Dimethoxybenzyl alcohol: Similar in structure but has a benzene ring instead of a pyrimidine ring.
2,4-Dimethoxypyrimidine-5-boronic acid: Similar in structure but has a boronic acid group instead of a methanol group.
Uniqueness
(2,4-Dimethoxypyrimidin-5-yl)methanol is unique due to the presence of both methoxy and methanol groups on the pyrimidine ring. This combination of functional groups imparts unique chemical properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H10N2O3 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
(2,4-dimethoxypyrimidin-5-yl)methanol |
InChI |
InChI=1S/C7H10N2O3/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3,10H,4H2,1-2H3 |
InChI-Schlüssel |
DLNKCAHDMNWKFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC=C1CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244445.png)
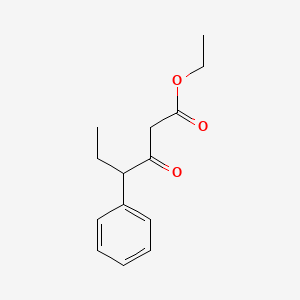

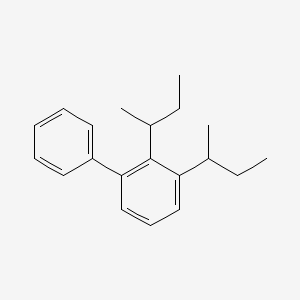
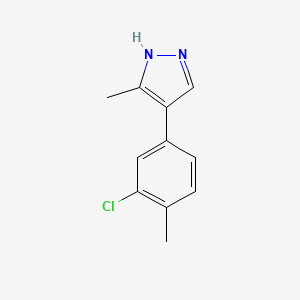

![[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile](/img/structure/B15244493.png)
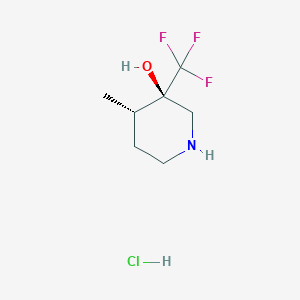
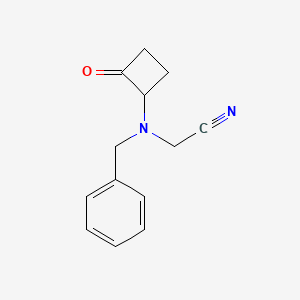

![3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione](/img/structure/B15244528.png)
![Acetic acid, 2,2'-[ethylidenebis(thio)]bis-](/img/structure/B15244535.png)
